molecular formula C11H19NO4 B613731 (R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid CAS No. 166170-15-6

(R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B613731
CAS No.: 166170-15-6
M. Wt: 229,27 g/mole
InChI Key: YQXRKJHVAUKXRN-LLVKDONJSA-N
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Description

®-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid is a compound commonly used in organic synthesis. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group in pyrrolidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

®-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: HATU, EDCI, and bases like N,N-diisopropylethylamine (DIPEA).

Major Products

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Lactams: Oxidation of the pyrrolidine ring.

    Peptides: Coupling reactions with carboxylic acids or other amines.

Scientific Research Applications

®-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a methyl group at the 2-position of the pyrrolidine ring. This structural feature can influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-5-6-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXRKJHVAUKXRN-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN1C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654643
Record name 1-(tert-Butoxycarbonyl)-2-methyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166170-15-6
Record name (R)-Boc-2-methylproline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166170-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166170156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(tert-Butoxycarbonyl)-2-methyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-butoxycarbonyl)-2-methyl-D-proline
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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